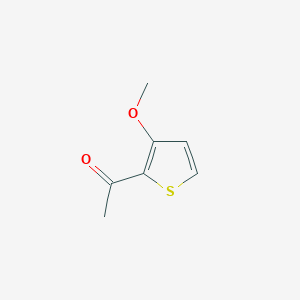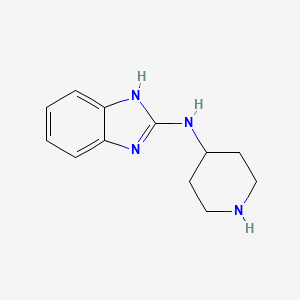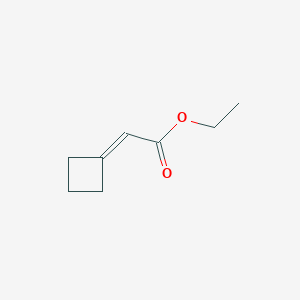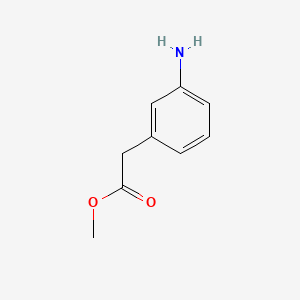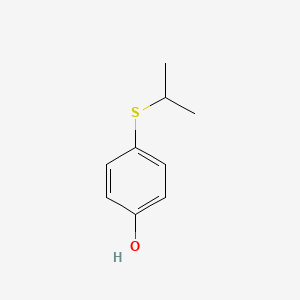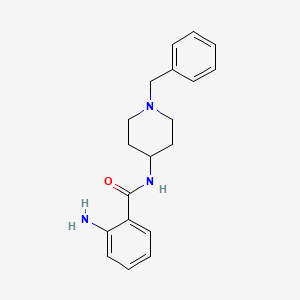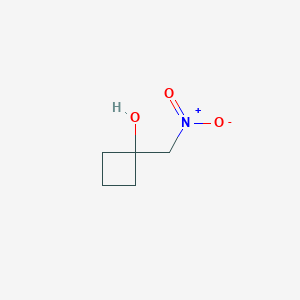
1-(Nitromethyl)cyclobutanol
Overview
Description
1-(Nitromethyl)cyclobutanol is an organic compound with the chemical formula C5H9NO3. It is a colorless liquid or solid with an odor similar to alcohol. This compound is known for its strong irritant properties and corrosive effects on the skin, eyes, and mucous membranes . It is primarily used as an important intermediate in organic synthesis, particularly in the production of various organic compounds such as drugs and dyes .
Preparation Methods
1-(Nitromethyl)cyclobutanol is typically synthesized by reacting cyclobutane with methyl nitrate. The reaction process requires the use of an organic solvent and a catalyst to ensure the reaction progresses efficiently . The general reaction conditions involve maintaining a controlled temperature and pressure to optimize the yield of the desired product.
Chemical Reactions Analysis
1-(Nitromethyl)cyclobutanol undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-aminocyclobutanol, which is then used to synthesize other organic compounds.
Oxidation: The nitro group can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(Nitromethyl)cyclobutanol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Nitromethyl)cyclobutanol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved.
Comparison with Similar Compounds
1-(Nitromethyl)cyclobutanol can be compared with other similar compounds such as:
1-(Nitromethyl)cyclopropanol: This compound has a similar structure but with a three-membered ring instead of a four-membered ring.
1-(Nitromethyl)cyclopentanol: This compound has a five-membered ring and exhibits different chemical properties due to the ring size.
1-(Nitromethyl)cyclohexanol: This compound has a six-membered ring and is used in different applications compared to this compound.
The uniqueness of this compound lies in its four-membered ring structure, which imparts specific chemical reactivity and properties that are distinct from its analogs with different ring sizes.
Properties
IUPAC Name |
1-(nitromethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(2-1-3-5)4-6(8)9/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRDYBOWVGFYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530471 | |
| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344329-87-9 | |
| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)
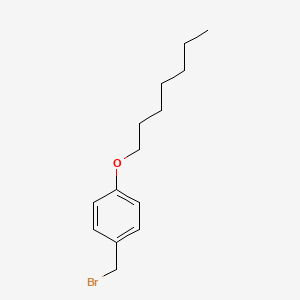
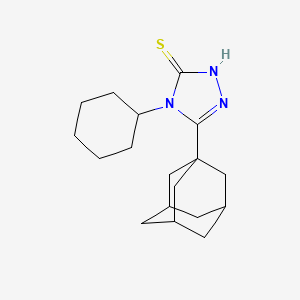
![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)
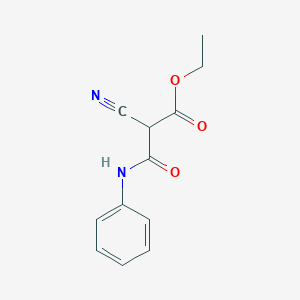
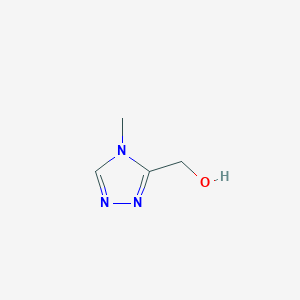

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)
